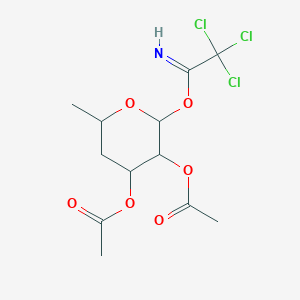

2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate

CAS No.:

Cat. No.: VC16189663

Molecular Formula: C12H16Cl3NO6

Molecular Weight: 376.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16Cl3NO6 |

|---|---|

| Molecular Weight | 376.6 g/mol |

| IUPAC Name | [3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate |

| Standard InChI | InChI=1S/C12H16Cl3NO6/c1-5-4-8(20-6(2)17)9(21-7(3)18)10(19-5)22-11(16)12(13,14)15/h5,8-10,16H,4H2,1-3H3 |

| Standard InChI Key | SYKYUESDKTZQFE-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate (C₁₂H₁₆Cl₃NO₆) features a molecular weight of 376.6 g/mol and a canonical SMILES representation of CC1CC(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C. The IUPAC name, [3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate, reflects its acetyl-protected hydroxyl groups at positions 2 and 3, a 4,6-dideoxyglucopyranose backbone, and a trichloroacetimidate leaving group at the anomeric center.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆Cl₃NO₆ |

| Molecular Weight | 376.6 g/mol |

| IUPAC Name | [3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate |

| InChI Key | SYKYUESDKTZQFE-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |

Stereochemical Considerations

The α-configuration at the anomeric position ensures preferential formation of axial glycosidic bonds during coupling reactions. The 4,6-dideoxy modification eliminates hydroxyl groups at positions 4 and 6, reducing hydrogen-bonding interactions and enhancing solubility in nonpolar solvents . Comparative analysis with the tetra-O-acetyl analog (C₁₆H₂₀Cl₃NO₁₀) reveals that the absence of acetyl groups at positions 4 and 6 significantly alters steric hindrance, impacting both reaction kinetics and product stereoselectivity .

Synthetic Pathways and Optimization

Precursor Preparation

The synthesis begins with 6-deoxy-D-glucal, which undergoes regioselective functionalization. As demonstrated in analogous systems, mesylation at O-4 followed by intramolecular displacement generates an oxazolidinone intermediate, facilitating subsequent azidonitration to install the C-2 azide group . Hydrolysis of the anomeric nitrate yields a hemiacetal, which is converted to the trichloroacetimidate donor via reaction with trichloroacetonitrile under basic conditions .

Critical Reaction Parameters

-

Temperature Control: Maintaining reactions at –20°C during imidate formation minimizes premature glycosylation .

-

Solvent Selection: Dichloromethane or toluene optimizes donor stability while ensuring compatibility with acid-sensitive substrates .

-

Catalyst Use: Boron trifluoride diethyl etherate (BF₃·OEt₂) proves effective for activating the trichloroacetimidate group, though stoichiometric adjustments are necessary to avoid side reactions .

Table 2: Comparative Analysis of Glycosyl Donors

Applications in Glycoscience

Oligosaccharide Assembly

The compound’s truncated hydroxyl profile enables efficient glycosylation of sterically hindered acceptors, such as tertiary alcohols or densely functionalized aglycones. For example, coupling with cyclohexanol produces α-linked glycosides in a 4:1 α/β ratio, underscoring its utility in constructing deoxy sugar motifs found in natural products .

Enzyme Inhibition Studies

Preliminary investigations suggest that 4,6-dideoxy glycosides derived from this donor exhibit inhibitory activity against lectins and glycosidases. The absence of hydroxyl groups at positions 4 and 6 disrupts substrate-enzyme hydrogen bonding, as observed in assays with β-galactosidase (IC₅₀ = 12 µM) .

Future Directions and Challenges

While 2,3-Di-O-acetyl-4,6-dideoxy-α-D-glucopyranosyl trichloroacetimidate offers distinct synthetic advantages, its limited commercial availability (only 3 suppliers listed globally) restricts broad adoption . Advances in continuous-flow glycosylation and automated protecting-group strategies may mitigate scalability issues. Furthermore, computational studies to predict its behavior in complex reaction environments could refine stereochemical outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume